(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C16H15F3N4O2 and its molecular weight is 352.317. The purity is usually 95%.
BenchChem offers high-quality (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
1,2,4-Triazole derivatives exhibit promising anticancer properties. The compound may serve as a potential lead for developing novel anticancer drugs. Researchers have investigated its cytotoxic effects against various cancer cell lines, with some derivatives showing remarkable activity in the nanomolar range .
Antimicrobial Potential
The 1,2,4-triazole scaffold has been explored as an antimicrobial agent. Specifically, derivatives containing the N–C–S linkage have demonstrated good antimicrobial potential. Compounds similar to the one could contribute to combating bacterial and fungal infections .
Anti-Inflammatory Properties
Inflammation plays a crucial role in various diseases. Some 1,2,4-triazole derivatives exhibit anti-inflammatory effects. Further research on the compound’s anti-inflammatory activity could provide valuable insights for drug development .
Antioxidant Effects
Antioxidants protect cells from oxidative damage. Certain 1,2,4-triazole derivatives possess antioxidant properties. Investigating the compound’s ability to scavenge free radicals could be relevant for therapeutic applications .
Analgesic Activity
Pain management is essential in medicine. Although limited data exist, exploring the analgesic potential of this compound could be worthwhile. It might contribute to the development of new pain-relieving agents .
Enzyme Inhibition
Enzyme inhibitors play a crucial role in drug design. The 1,2,4-triazole scaffold has been investigated as a platform for designing enzyme inhibitors. Researchers have explored its potential as a carbonic anhydrase inhibitor and cholinesterase inhibitor, among others .
properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c1-25-15-13(18)10(4-11(17)14(15)19)16(24)22-5-9(6-22)23-7-12(20-21-23)8-2-3-8/h4,7-9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSMGQGYSIWTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone |
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